2-(呋喃-2-基)-1,3-二苯基咪唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

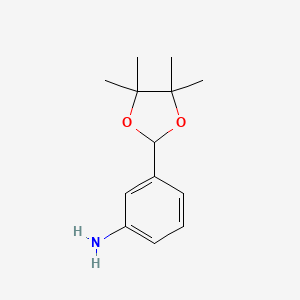

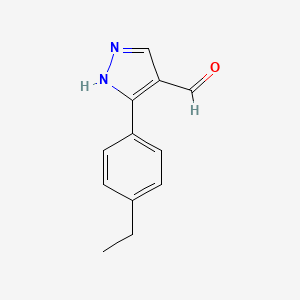

2-(Furan-2-yl)-1,3-diphenylimidazolidine , also known as 2-(Furan-2-yl)acetic acid , is a heterocyclic compound with the empirical formula C₆H₆O₃ . It is a solid substance with a melting point range of 64-69°C . The compound features a furan ring (furan-2-yl) and two phenyl groups attached to an imidazolidine core .

Chemical Reactions Analysis

- Knoevenagel condensation : This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (such as malononitrile or ethyl cyanoacetate). In the case of 2-(Furan-2-yl)-1,3-diphenylimidazolidine , it could react with suitable aldehydes or ketones to form new compounds .

科学研究应用

Organic Synthesis

The compound “2-(Furan-2-yl)-1,3-diphenylimidazolidine” can serve as a versatile intermediate in organic synthesis. Its structure, featuring a furan ring and an imidazolidine moiety, allows for various chemical transformations. For instance, the furan ring can undergo Diels-Alder reactions to form new rings, while the imidazolidine part can be involved in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound could be used to design novel drugs. The presence of the furan ring, a common motif in bioactive molecules, suggests potential antibacterial and antifungal properties. Additionally, the imidazolidine ring might be modified to create derivatives with enhanced biological activity or improved pharmacokinetic properties .

Material Science

“2-(Furan-2-yl)-1,3-diphenylimidazolidine” may find applications in material science, particularly in the development of organic semiconductors. Furan derivatives are known for their electronic properties, which could be harnessed in the creation of conductive polymers or components for organic light-emitting diodes (OLEDs) .

Catalysis

This compound could act as a ligand for transition metal catalysts. The furan oxygen and the nitrogen atoms in the imidazolidine ring can coordinate to metals, potentially leading to catalysts that are useful in asymmetric synthesis or in facilitating environmentally friendly chemical reactions .

Isotope Labeling

The furan moiety of “2-(Furan-2-yl)-1,3-diphenylimidazolidine” can be isotopically labeled, which is valuable in tracing the fate of molecules in chemical or biological systems. Isotope labeling is crucial in understanding reaction mechanisms and metabolic pathways .

Agrochemical Research

Compounds with furan rings are often explored for their potential use in agrochemicals. “2-(Furan-2-yl)-1,3-diphenylimidazolidine” could be investigated for its activity as a herbicide or pesticide, contributing to the development of new agricultural products .

Photodynamic Therapy

The furan ring can be activated by light, which suggests possible applications in photodynamic therapy (PDT) for treating cancers. Compounds that generate reactive oxygen species upon light activation are used to destroy cancer cells, and furan derivatives could play a role in this field .

Environmental Chemistry

Lastly, “2-(Furan-2-yl)-1,3-diphenylimidazolidine” might be used in environmental chemistry for the removal of pollutants. Its structure could interact with various contaminants, facilitating their breakdown or removal from ecosystems .

作用机制

Target of Action

Furan and imidazolidine derivatives have been found to interact with various biological targets. For instance, furan derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects . .

Biochemical Pathways

Furan derivatives have been found to affect various biochemical pathways, depending on their specific structures and targets .

Result of Action

Furan derivatives have been found to have various effects at the molecular and cellular level, depending on their specific structures and targets .

属性

IUPAC Name |

2-(furan-2-yl)-1,3-diphenylimidazolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-3-8-16(9-4-1)20-13-14-21(17-10-5-2-6-11-17)19(20)18-12-7-15-22-18/h1-12,15,19H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKPIWBVFHMQMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1C2=CC=CC=C2)C3=CC=CO3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350495 |

Source

|

| Record name | 2-(Furan-2-yl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-1,3-diphenylimidazolidine | |

CAS RN |

94378-00-4 |

Source

|

| Record name | 2-(Furan-2-yl)-1,3-diphenylimidazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298354.png)

![Diethyl-(4-{[(furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B1298356.png)